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Introduction

Transmembrane protein 45B (TMEMA45B) is a multi-pass membrane protein localized to the
trans-Golgi network, endosomes, and lysosomes.[1][2] Emerging evidence implicates
TMEMA45B in diverse cellular processes, including innate immunity, cancer progression, and
pain hypersensitivity.[1][2][3] Its involvement in various cancers, such as osteosarcoma and
gastric cancer, is linked to its role in signaling pathways like Wnt/3-catenin and JAK2/STAT3.[3]
Furthermore, TMEMA45B has been identified as an antiviral factor that interacts with viral
proteins.[4][5]

Understanding the protein-protein interaction network of TMEMA45B is crucial for elucidating its
molecular functions and for the development of novel therapeutic strategies. These application
notes provide a comprehensive overview of techniques to identify and characterize TMEM45B
protein interactions, complete with detailed experimental protocols and data presentation
guidelines.

Known and Putative TMEM45B Interacting Proteins

The following table summarizes the currently known and putative interacting partners of
TMEMA45B. While high-throughput screens have suggested numerous potential interactors,
only a few have been experimentally validated.
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Signaling Pathways Involving TMEM45B

TMEMA45B is implicated in the Wnt/3-catenin and JAK2/STAT3 signaling pathways, suggesting

potential interactions with components of these cascades. Further investigation is required to

identify direct binding partners within these pathways.
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Caption: Putative role of TMEM45B in the Wnt/[3-catenin signaling pathway.
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Caption: Putative involvement of TMEMA45B in the JAK2/STAT3 signaling pathway.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Transmembrane
Proteins
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This protocol is designed to validate interactions between TMEM45B and its putative partners.

Start: Co-express tagged
TMEMA45B and partner protein

Cell Lysis
(mild non-ionic detergent)

Incubate lysate with
anti-tag antibody

Add Protein A/G beads to
capture antibody-protein complexes

Wash beads to remove
non-specific binders

Elute bound proteins

Analyze by Western Blot
(probe for both proteins)

End: Interaction confirmed
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Caption: Workflow for Co-Immunoprecipitation.
Materials:
o Cells expressing tagged TMEMA45B and a putative interacting protein.

e Lysis Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Nonidet P-40 (or other
mild detergent like Triton X-100), and protease inhibitor cocktail.

o Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
o Elution Buffer: 2x Laemmli sample buffer.

» Antibody specific to the tag on TMEMA45B (e.g., anti-FLAG, anti-HA).

o Protein A/G magnetic beads.

o Antibodies for Western blotting against TMEM45B and the interacting protein.
Protocol:

» Culture and harvest cells co-expressing the tagged proteins.

e Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Transfer the supernatant (lysate) to a new tube.

e Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

 Incubate the pre-cleared lysate with the primary antibody against the TMEM45B tag
overnight at 4°C with gentle rotation.

o Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
e Wash the beads 3-5 times with ice-cold Wash Buffer.

» Elute the protein complexes by adding Elution Buffer and boiling for 5 minutes.
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e Analyze the eluate by SDS-PAGE and Western blotting, probing for both TMEM45B and the
putative interacting protein.

Membrane Yeast Two-Hybrid (MYTH) Assay

The MYTH system is adapted for studying interactions between membrane proteins in their
native environment.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Start: Clone TMEM45B (bait) and
prey into MYTH vectors

Co-transform yeast with
bait and prey plasmids

Select for diploid yeast on
appropriate selective media

Plate on selective media lacking
reporter gene nutrients (e.g., His, Ade)

No growth indicates

Observe for yeast growth . :
no interaction

End: Growth indicates interaction

Click to download full resolution via product page

Caption: Workflow for the Membrane Yeast Two-Hybrid assay.
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Principle: TMEMA45B is fused to the C-terminal half of ubiquitin (Cub) and a transcription factor
(TF), creating the "bait". The potential interactor ("prey") is fused to the N-terminal half of
ubiquitin (Nub). If TMEMA45B and the prey interact, Cub and Nub reconstitute a functional
ubiquitin, which is recognized by ubiquitin-specific proteases (UBPS). This cleavage releases
the TF, which then translocates to the nucleus and activates reporter genes, allowing for cell
growth on selective media.

Protocol Outline:

e Clone the full-length coding sequence of TMEMA45B into a MYTH bait vector (e.g., pBT3-
SUC).

» Clone the coding sequence of the potential interacting protein into a MYTH prey vector (e.g.,
pPR3-N).

o Co-transform a suitable yeast strain (e.g., NMY51) with the bait and prey plasmids.
o Select for diploid cells on appropriate selective media (e.g., SD/-Leu/-Trp).

o Plate the diploid yeast on selective media lacking histidine and adenine (SD/-Leu/-Trp/-His/-
Ade) to test for interaction.

o Growth on the selective media indicates a positive interaction. Controls (e.g., empty vectors,
non-interacting proteins) are essential.

Proximity Ligation Assay (PLA)

PLA allows for the in situ visualization of protein interactions. This is particularly useful for
confirming interactions within the subcellular compartments where TMEM45B resides, such as
the Golgi apparatus.
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Start: Fix and permeabilize cells
expressing TMEM45B and partner

Incubate with primary antibodies
against TMEM45B and partner

Add PLA probes (secondary antibodies
with attached oligonucleotides)

Ligate oligonucleotides if in close
proximity (<40 nm) to form a circle

Amplify circular DNA via
rolling circle amplification

Detect amplified DNA with
fluorescently labeled probes

Visualize fluorescent spots
by microscopy

End: Each spot represents an interaction
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Caption: Workflow for the Proximity Ligation Assay.
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Materials:

o Cells expressing TMEM45B and the putative interacting protein.

o Primary antibodies raised in different species against TMEM45B and the interacting protein.
e PLA probes (e.g., Duolink® In Situ PLA probes).

 Ligation and amplification reagents (provided with PLA kits).

¢ Fluorescence microscope.

Protocol:

e Grow cells on coverslips, then fix and permeabilize them.

» Block non-specific antibody binding.

¢ Incubate with a mixture of the two primary antibodies.

e Wash to remove unbound primary antibodies.

 Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS, or vice versa).

e Wash, then add the ligation solution to join the oligonucleotides of probes in close proximity.

e Wash, then add the amplification solution containing a polymerase to perform rolling-circle
amplification.

¢ Detect the amplified DNA with fluorescently labeled oligonucleotides.

e Mount the coverslips and visualize the PLA signals as distinct fluorescent spots using a
fluorescence microscope. Each spot represents an interaction event.

Conclusion

The study of TMEMA45B protein interactions is a rapidly evolving field. The protocols and
information provided in these application notes offer a robust framework for researchers to
identify, validate, and characterize the interactome of TMEMA45B. A combination of high-
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throughput screening methods followed by rigorous validation using techniques like Co-IP and
PLA will be instrumental in building a comprehensive interaction map for TMEM45B. This
knowledge will be invaluable for understanding its role in health and disease and for the
development of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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